molecular formula C14H27N3O B11793325 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11793325
M. Wt: 253.38 g/mol
InChI Key: ZEQOKJXNJGEIRM-UEWDXFNNSA-N
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Description

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropylmethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclopropylmethyl group, and the incorporation of the amino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one include other piperidine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which can result in distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(9-17)16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13?/m0/s1

InChI Key

ZEQOKJXNJGEIRM-UEWDXFNNSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NCC2CC2)N

Origin of Product

United States

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